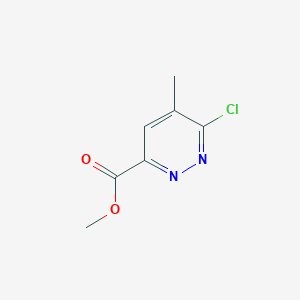

Methyl 6-chloro-5-methylpyridazine-3-carboxylate

Description

Properties

Molecular Formula |

C7H7ClN2O2 |

|---|---|

Molecular Weight |

186.59 g/mol |

IUPAC Name |

methyl 6-chloro-5-methylpyridazine-3-carboxylate |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-3-5(7(11)12-2)9-10-6(4)8/h3H,1-2H3 |

InChI Key |

XOSQSDSLPMVDTA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN=C1Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 6-chloro-5-methylpyridazine-3-carboxylate

Reported Synthetic Routes

Esterification of 6-chloro-5-methylpyridazine-3-carboxylic acid

One common approach is the esterification of the corresponding carboxylic acid, 6-chloro-5-methylpyridazine-3-carboxylic acid, with methanol under acidic conditions. This method involves:

- Dissolving the acid in methanol.

- Adding a catalytic amount of a strong acid such as sulfuric acid or hydrochloric acid.

- Refluxing the mixture to promote ester formation.

- Isolation of the methyl ester by extraction and purification.

This method is widely used due to its straightforward nature and high yield of the methyl ester product.

Chlorination and methylation of pyridazine derivatives

Another synthetic route involves starting from 5-methylpyridazine-3-carboxylate derivatives, followed by selective chlorination at the 6-position. The chlorination can be achieved using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions to avoid over-chlorination or side reactions.

Subsequent methylation at the 5-position can be introduced either prior to chlorination or by using methylating agents if starting from a non-methylated pyridazine ring.

Direct synthesis from substituted precursors

Some patents and literature describe the synthesis of 6-substituted pyridazine-3-carboxylic acid derivatives via ring closure reactions using substituted hydrazines and diketones or equivalents, followed by functional group transformations including chlorination and esterification.

Detailed Research Outcomes and Data Tables

Stock Solution Preparation Data

A practical aspect of working with this compound is its formulation for biological assays or chemical studies. The following table summarizes stock solution preparation volumes for different concentrations and amounts of the compound, based on its molecular weight and solubility characteristics:

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Stock Solution | 5.3876 mL | 26.9382 mL | 53.8764 mL |

| 5 mM Stock Solution | 1.0775 mL | 5.3876 mL | 10.7753 mL |

| 10 mM Stock Solution | 0.5388 mL | 2.6938 mL | 5.3876 mL |

This data facilitates accurate preparation of solutions for experimental use and is derived from solubility and molecular weight calculations.

In Vivo Formulation Preparation

For in vivo applications, the compound is often formulated using a stepwise solvent addition method to ensure clarity and solubility:

- Prepare a DMSO master solution of the compound.

- Add PEG300 (polyethylene glycol 300) and mix until clear.

- Add Tween 80 (a surfactant) and mix until clear.

- Finally, add distilled water or corn oil depending on the formulation requirements.

The solvents must be added sequentially with confirmation of solution clarity at each step. Physical methods such as vortexing, ultrasound, or gentle heating may be used to aid dissolution.

Analytical and Process Notes

Reaction Conditions and Purification

- Chlorination reactions are typically carried out under reflux with careful control of temperature and reaction time to prevent degradation.

- Esterification reactions require acidic conditions and are monitored by TLC or HPLC to confirm completion.

- Purification is usually achieved by recrystallization or column chromatography, depending on scale and purity requirements.

Yield and Purity

- Reported yields for esterification reactions are generally high, often exceeding 80%.

- Chlorination steps can vary in yield depending on reagent and conditions but are optimized to minimize side products.

- Purity is confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents/Conditions | Typical Yield | Notes |

|---|---|---|---|---|

| Esterification | Acid-catalyzed reaction with methanol | Methanol, H2SO4 or HCl, reflux | >80% | Straightforward, widely used |

| Chlorination | Selective substitution at 6-position | Thionyl chloride, POCl3, reflux | Variable | Requires careful control |

| Methylation (if needed) | Introduction of methyl group at 5-position | Methyl iodide or methylating agents | Moderate | May precede or follow chlorination |

| Purification | Recrystallization or chromatography | Solvents like ethyl acetate, hexane | High purity | Confirmed by NMR and MS |

| In vivo formulation prep. | Sequential solvent addition for biological assays | DMSO, PEG300, Tween 80, water/corn oil | N/A | Ensures solubility and clarity |

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-5-methylpyridazine-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

Substitution Reactions: Substituted pyridazine derivatives.

Oxidation: Pyridazine N-oxides.

Reduction: Amino pyridazine derivatives.

Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Methyl 6-chloro-5-methylpyridazine-3-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical reagent in various assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-5-methylpyridazine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues of Pyridazine Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Key Observations

Electronic Effects: Chloro vs. Ester Group Position: Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate (MW 239.65) demonstrates that ester position (3 vs. 2) impacts steric interactions and metabolic stability .

Ring Modifications: Fused Rings: Imidazo-fused pyridazines (e.g., compounds in ) exhibit enhanced rigidity and π-stacking capability compared to non-fused pyridazines, which may improve target selectivity in kinase inhibitors. Heteroatom Substitution: Replacing pyridazine with thiophene (as in Methyl 5-ethylthiophene-3-carboxylate) reduces nitrogen content, altering solubility and redox properties .

Functional Group Variations: Amine vs.

Biological Activity

Methyl 6-chloro-5-methylpyridazine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemical research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with a chlorine atom and a methyl group, along with a carboxylate ester. This specific substitution pattern enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis.

Biological Activity

1. Medicinal Applications

This compound has been explored for various therapeutic properties:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties. Its structural similarity to known anticancer agents allows it to interact with specific molecular targets involved in cancer progression.

- Antimicrobial Properties : The compound has shown potential as an antibacterial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, it was reported to have a minimum inhibitory concentration (MIC) of 50 mg/mL against E. coli .

2. Mechanism of Action

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes or receptors within biological pathways. The exact mechanisms remain under investigation, but they are believed to involve modulation of key signaling pathways relevant to disease processes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Chloro-4-methylpyridazine-3-carboxylic acid | Similar pyridazine core; different substitution | Moderate antibacterial activity |

| 4-Methylpyridazine-3-carboxylic acid | Lacks chlorine substitution | Limited bioactivity |

| 6-Chloropyridazine-3-carboxylic acid | Chlorine at position 6; potential enzyme inhibition | Antibacterial activity observed |

The presence of both chlorine and methyl groups in this compound contributes to its distinct reactivity and biological profile compared to these similar compounds.

Case Studies

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various pyridazine derivatives, this compound was evaluated alongside other derivatives. The results indicated that it exhibited significant antibacterial activity against E. coli and Staphylococcus aureus, suggesting its potential as a lead compound in the development of new antibiotics .

Case Study: Anticancer Potential

Another study investigated the anticancer potential of this compound in human cancer cell lines. Results showed that the compound induced apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 6-chloro-5-methylpyridazine-3-carboxylate, and how are reaction conditions optimized for yield and purity?

- Methodological Answer: The compound is synthesized via nucleophilic substitution or esterification reactions. For example, chlorination at the 6-position of pyridazine precursors can be achieved using POCl₃ or SOCl₂ under reflux. Esterification of carboxylic acid intermediates with methanol in the presence of H₂SO₄ is a standard step. Optimization involves adjusting reaction time, temperature (e.g., 80–100°C for chlorination), and stoichiometric ratios. Purity is enhanced via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent). Monitoring with TLC or HPLC ensures reaction completion .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C5, chlorine at C6).

- FT-IR confirms ester carbonyl (~1700 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) stretches.

- Crystallography: Single-crystal X-ray diffraction (SC-XRD) with SHELXL software resolves molecular geometry and hydrogen-bonding patterns. Graph set analysis (as per Etter’s formalism) classifies intermolecular interactions, critical for understanding packing behavior .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies for substitution at C6. Solvent effects are simulated using the Polarizable Continuum Model (PCM). Fukui indices identify electrophilic/nucleophilic sites, while Molecular Electrostatic Potential (MEP) maps highlight regions prone to attack. These predictions guide experimental design, such as selecting amines or thiols for SNAr reactions .

Q. What methodological approaches are used to analyze its interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer:

- In vitro assays: Competitive binding studies using fluorescence polarization or Surface Plasmon Resonance (SPR) quantify affinity (Kd values).

- Molecular docking (AutoDock/Vina): Predicts binding modes to active sites (e.g., kinase domains).

- Pharmacokinetic profiling: Microsomal stability assays (CYP450 enzymes) and HPLC-MS quantify metabolic degradation.

- Structural analogs (e.g., thiazolopyrimidine derivatives) serve as controls to validate specificity .

Q. How do crystallographic studies resolve contradictions in molecular conformation across different polymorphs or solvates?

- Methodological Answer: SC-XRD datasets are refined via SHELXL to compare bond lengths, angles, and torsion angles. Hirshfeld surface analysis visualizes differences in hydrogen-bonding networks (e.g., C=O⋯H interactions vs. Cl⋯π contacts). Differential Scanning Calorimetry (DSC) identifies thermal stability variations between polymorphs. Case studies of related pyridazine derivatives show conformational flexibility at the ester group, influenced by solvent polarity during crystallization .

Q. What strategies are employed to mitigate hazards during synthesis (e.g., handling reactive intermediates)?

- Methodological Answer:

- Chlorination steps: Use Schlenk lines or gloveboxes to contain POCl₃/SOCl₂ fumes.

- Quenching protocols: Excess reagents are neutralized with NaHCO₃ before aqueous workup.

- In-line analytics: FT-IR monitors gas evolution (e.g., HCl), reducing exposure risks.

- Waste disposal: Follow EPA guidelines for halogenated waste, using licensed contractors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.